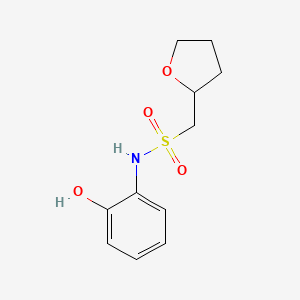
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide, also known as OHM sulfonamide, is a chemical compound that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide involves its interaction with specific targets in the body. N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has also been shown to modulate the activity of certain transcription factors, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has been demonstrated to modulate the immune response by reducing the production of reactive oxygen species and increasing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, there are some limitations to using N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide in lab experiments. Its low solubility in water can make it difficult to prepare solutions at high concentrations. In addition, its binding affinity to specific targets can vary depending on the experimental conditions, which can affect the reproducibility of results.
Direcciones Futuras
There are several future directions for the study of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide. One potential application is in the treatment of cancer, where N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has shown promising results in preclinical studies. Further research is needed to optimize the dosing and delivery of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide in order to maximize its therapeutic potential. Another area of research is in the development of new derivatives of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide, which may have improved pharmacological properties. Finally, the mechanism of action of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Métodos De Síntesis
The synthesis of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide involves the reaction of 2-hydroxybenzenesulfonamide and 2-oxolanone in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a nucleophilic substitution reaction. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral activities. N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which are involved in various physiological processes. It has also been demonstrated to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11-6-2-1-5-10(11)12-17(14,15)8-9-4-3-7-16-9/h1-2,5-6,9,12-13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOAOUQUIUEXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)
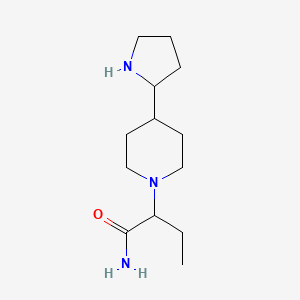
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
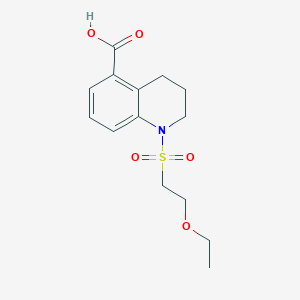
![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
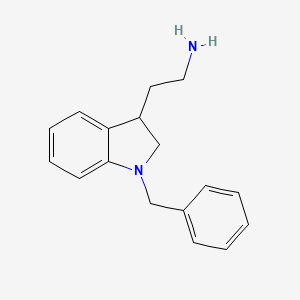
![5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)
![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
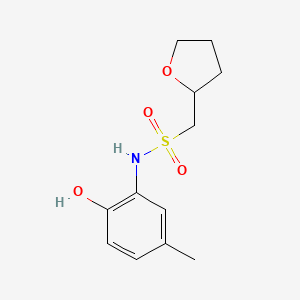
![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
